Glucobrassicin potassium
Description
Context of Glucosinolates as Specialized Plant Metabolites in Brassicales
Glucosinolates are a class of naturally occurring, sulfur-containing secondary metabolites that are characteristic of plants in the order Brassicales. nih.govmdpi.comjst.go.jpfrontiersin.org These compounds play a crucial role in the plant's defense mechanisms against herbivores and pathogens. frontiersin.orgmdpi.com The glucosinolate-myrosinase system, often referred to as a "toxic bomb," is a key feature of this defense. frontiersin.org In intact plant tissues, glucosinolates are physically separated from the enzyme myrosinase. frontiersin.orgacs.org However, when the plant tissue is damaged, for instance by an insect feeding, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis. mdpi.comresearchgate.net This reaction produces a variety of biologically active compounds, including isothiocyanates, thiocyanates, and nitriles, which are often toxic or repellent to the aggressor. jst.go.jpresearchgate.net
There are over 130 known glucosinolates, which are classified based on the structure of their amino acid precursor into three main groups: aliphatic, aromatic, and indole (B1671886) glucosinolates. mdpi.comnih.gov Glucobrassicin (B1234704) belongs to the indole class, which is derived from the amino acid tryptophan. wikipedia.orgagriculturejournals.cz While the primary role of glucosinolates is defense, emerging research suggests they may also have other functions in plant growth and development, acting as signaling molecules and participating in responses to abiotic stress. nih.gov
Occurrence and Distribution of Glucobrassicin (Potassium) in Brassicaceae Species
Glucobrassicin is one of the most widespread indole glucosinolates and is found in nearly all cruciferous plants, which belong to the family Brassicaceae. acs.orgwikipedia.org Its concentration can vary significantly between different species and even within different parts of the same plant. mdpi.comnih.gov For instance, in Brassica napus (rapeseed), the concentration of glucosinolates is higher in the seeds than in the leaves. mdpi.com
The profile and levels of glucosinolates, including glucobrassicin, are influenced by genetic factors, the developmental stage of the plant, and environmental conditions. nih.gov Research has identified glucobrassicin in a wide range of cultivated Brassica species. researchgate.net For example, it has been found in cabbage, broccoli, mustard, and woad. wikipedia.org Studies have also documented its presence in Arabidopsis thaliana, a model organism for plant biology. researchgate.netfrontiersin.org The table below provides a summary of the occurrence of glucobrassicin in various Brassicaceae species.
| Species Name | Common Name | Plant Part | Reference |
| Brassica oleracea | Cabbage, Broccoli | Florets, Leaves | wikipedia.orgcore.ac.uk |
| Brassica rapa | Turnip, Kimchi Cabbage | Leaves, Roots | nih.govmdpi.com |
| Brassica napus | Rapeseed | Seeds, Leaves | mdpi.comagriculturejournals.cz |
| Sinapis alba | White Mustard | Seeds, Leaves | researchgate.net |
| Isatis tinctoria | Woad | Seeds, Seedlings | wikipedia.orgoup.com |
| Arabidopsis thaliana | Thale Cress | Shoots, Roots | frontiersin.orgnih.gov |
| Eruca sativa | Rocket/Arugula | Leaves | mdpi.com |
| Armoracia rusticana | Horseradish | Roots | mdpi.com |
| Nasturtium officinale | Watercress | Leaves | mdpi.com |
Conceptual Framework of Glucobrassicin's Significance in Plant Systems
The significance of glucobrassicin in plant systems extends beyond its role as a precursor in a chemical defense system. Its breakdown products are involved in a complex network of interactions that influence plant growth, development, and responses to both biotic and abiotic stresses.
A key aspect of glucobrassicin's significance lies in its connection to auxin biosynthesis. frontiersin.orgnih.gov Upon enzymatic breakdown, glucobrassicin can be converted to indole-3-acetonitrile (B3204565) (IAN), which is a precursor to the primary plant hormone auxin, indole-3-acetic acid (IAA). frontiersin.orgnih.gov This provides an alternative pathway for auxin synthesis, which can be particularly important under certain conditions, such as drought stress. frontiersin.orgnih.gov This metabolic link highlights a trade-off and coordination between defense and growth processes. nih.gov
Furthermore, glucobrassicin and its derivatives are involved in direct defense against a range of aggressors. For example, 4-methoxyglucobrassicin (B122029), a derivative of glucobrassicin, has been shown to act as a signal molecule in plant defense against bacteria and fungi. wikipedia.org Glucobrassicin itself is a highly active stimulant for egg-laying by cabbage white butterflies, demonstrating its role in intricate plant-insect interactions. wikipedia.org Recent studies also suggest that certain indole glucosinolate compounds, like glucobrassicin, are more effective at reducing the severity of diseases like black rot in cabbage compared to aliphatic glucosinolates. mdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H19KN2O9S2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
potassium [(Z)-[2-(1H-indol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C16H20N2O9S2.K/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10;/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25);/q;+1/p-1/b18-12-;/t11-,13-,14+,15-,16+;/m1./s1 |
InChI Key |
NSURXWDIGUNLJB-AGVSWHMJSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C/C(=N/OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+] |
Origin of Product |
United States |
Biosynthesis of Glucobrassicin Potassium in Plants
Precursor Utilization: Tryptophan as the Indole (B1671886) Glucosinolate Scaffold
The journey of glucobrassicin (B1234704) synthesis begins with the amino acid tryptophan, which is itself derived from the shikimic acid pathway. wikipedia.org Tryptophan serves as the foundational molecule, providing the indole ring that characterizes this class of glucosinolates. wikipedia.orgnih.govfrontiersin.org The plant's ability to synthesize a variety of secondary metabolites, including glucobrassicin, is dependent on the availability of tryptophan. pnas.org
Core Biosynthetic Pathway Steps
The conversion of tryptophan into the core glucobrassicin structure involves several key enzymatic steps, including the initial conversion to an aldoxime, subsequent transformations and intermediate formation, and finally, glucosylation and sulfation.
Initial Conversion of Tryptophan to Indole-3-acetaldoxime (IAOx)
The first committed step in the biosynthesis of indole glucosinolates is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). pnas.orgresearchgate.netnih.gov This reaction is catalyzed by cytochrome P450 monooxygenases, specifically CYP79B2 and CYP79B3 in the model plant Arabidopsis thaliana. wikipedia.orgpnas.orgpnas.org These enzymes utilize NADPH and molecular oxygen to carry out the conversion. wikipedia.org The formation of IAOx is a critical branching point, as this intermediate can also be channeled into the biosynthesis of other tryptophan-derived compounds like the plant hormone indole-3-acetic acid (IAA) and the phytoalexin camalexin. frontiersin.orgpnas.orgresearchgate.net
Subsequent Enzymatic Transformations and Intermediate Formation
Following the formation of IAOx, a second cytochrome P450 enzyme, CYP83B1, catalyzes a monooxygenase reaction. wikipedia.org This step is proposed to form a reactive 1-aci-nitro-2-indolyl-ethane intermediate. wikipedia.org Subsequently, a glutathione (B108866) S-transferase (GST) utilizes cysteine in a conjugation process to produce an S-alkylthiohydroximate derivative. wikipedia.org This derivative is then cleaved by a carbon-sulfur lyase, such as the SUR1 enzyme in Arabidopsis, to generate a free thiol, thiohydroximic acid. wikipedia.orgencyclopedia.pub
Glucosylation and Sulfation Reactions
The thiohydroximic acid intermediate then undergoes S-glucosylation, where a glucose molecule is attached via a thioether linkage. wikipedia.orgencyclopedia.pub This reaction is catalyzed by a UDP-glucosyltransferase, specifically UGT74B1 for aromatic amino acid-derived glucosinolates. encyclopedia.pubmdpi.comnih.gov The resulting molecule is known as a desulfoglucosinolate. encyclopedia.pubmdpi.com The final step in the core biosynthesis is the sulfation of the desulfoglucosinolate. wikipedia.orgencyclopedia.pub This reaction is mediated by sulfotransferases (SOTs), such as SOT16, which use 3′-phosphoadenosine-5′-phosphosulfate (PAPS) as the sulfate (B86663) donor to create the final glucobrassicin molecule. encyclopedia.pubmdpi.comcore.ac.uk
Side-Chain Modifications of Glucobrassicin (Potassium)
Once the core glucobrassicin structure is formed, it can undergo further modifications to its side chain, leading to a diversity of related indole glucosinolates. mdpi.comresearchgate.netsrce.hr
Hydroxylation Pathways
A key side-chain modification is hydroxylation. researchgate.netsrce.hr For instance, members of the cytochrome P450 family CYP81F can catalyze the hydroxylation of the indole ring of glucobrassicin. mdpi.comcore.ac.uk Specifically, CYP81F2 is responsible for the production of 4-hydroxyglucobrassicin (B1195005). mdpi.complos.org This hydroxylated intermediate can then be further modified, for example, by methylation to form 4-methoxyglucobrassicin (B122029). plos.org These modifications are significant as they can alter the biological activity of the resulting glucosinolate derivatives. core.ac.uk
Methoxylation Pathways Leading to Derivatives (e.g., Neoglucobrassicin (B1238046), 4-Methoxyglucobrassicin)
The core indole glucosinolate, glucobrassicin, serves as a precursor for a variety of modified indole glucosinolates through secondary modification reactions. Among the most significant of these modifications are methoxylation reactions, which occur at either the indole nitrogen (N1 position) or the indole ring (C4 position), leading to the formation of neoglucobrassicin (1-methoxyglucobrassicin) and 4-methoxyglucobrassicin, respectively. nih.gov These modifications are catalyzed by specific cytochrome P450 monooxygenases and methyltransferases, resulting in compounds with distinct biological activities. mdpi.commaxapress.com
The biosynthesis of these derivatives represents a critical diversification step in the indole glucosinolate pathway. The process is tightly regulated and involves a two-step mechanism for each derivative: an initial hydroxylation of the glucobrassicin molecule followed by a methylation event.
Formation of Neoglucobrassicin (1-Methoxyglucobrassicin)
The pathway to neoglucobrassicin begins with the hydroxylation of the indole ring at the N1 position of glucobrassicin. This reaction is catalyzed by the cytochrome P450 enzyme CYP81F4, which converts glucobrassicin into 1-hydroxyglucobrassicin. mdpi.comfstjournal.com.br Following this hydroxylation, the intermediate is methylated. This subsequent O-methylation is carried out by an indole glucosinolate O-methyltransferase (IGMT), specifically identified as IGMT5 in some studies, to produce neoglucobrassicin. mdpi.commaxapress.com
Formation of 4-Methoxyglucobrassicin
The synthesis of 4-methoxyglucobrassicin follows a similar two-step process but occurs at a different position on the indole ring. The initial step is the hydroxylation of glucobrassicin at the C4-position, yielding 4-hydroxyglucobrassicin. fstjournal.com.brfrontiersin.org This reaction is mediated by other members of the cytochrome P450 CYP81F family, namely CYP81F1 and CYP81F2. fstjournal.com.brmdpi.com Subsequently, the 4-hydroxyglucobrassicin intermediate undergoes O-methylation. This methylation step is catalyzed by a specific O-methyltransferase, such as IGMT1, resulting in the final product, 4-methoxyglucobrassicin. mdpi.commaxapress.com The expression of the genes encoding these enzymes is upregulated by key transcription factors like MYB34, particularly under certain signaling pathways like those involving jasmonic acid.
The table below summarizes the key enzymatic steps in the methoxylation of glucobrassicin.
Table 1: Enzymatic Steps in the Biosynthesis of Methoxylated Glucobrassicin Derivatives
| Final Product | Starting Substrate | Intermediate Product | Enzyme (Hydroxylation) | Gene (Hydroxylation) | Enzyme (Methylation) | Gene (Methylation) |
|---|---|---|---|---|---|---|
| Neoglucobrassicin | Glucobrassicin | 1-Hydroxyglucobrassicin | Cytochrome P450 | CYP81F4 | Indole Glucosinolate O-methyltransferase | IGMT5 |
| 4-Methoxyglucobrassicin | Glucobrassicin | 4-Hydroxyglucobrassicin | Cytochrome P450 | CYP81F1 / CYP81F2 | Indole Glucosinolate O-methyltransferase | IGMT1 |
Metabolism and Enzymatic Degradation of Glucobrassicin Potassium
Myrosinase-Mediated Hydrolysis upon Cellular Disruption
In intact plant cells, glucobrassicin (B1234704) and the enzyme myrosinase (a β-thioglucosidase) are physically separated. oregonstate.edufrontiersin.org When plant tissues are damaged, such as through chewing or cutting, the cellular compartments are disrupted, allowing myrosinase to come into contact with glucobrassicin and catalyze its hydrolysis. oregonstate.eduwebmd.comencyclopedia.pub This enzymatic reaction cleaves the β-thioglucose moiety from the glucobrassicin molecule, leading to the formation of an unstable aglycone intermediate, thiohydroximate-O-sulfonate. nih.govoregonstate.edu
The rate of this hydrolysis is influenced by pH. For instance, at a neutral pH of 7, the degradation of glucobrassicin by myrosinase can be almost complete within an hour. acs.org However, under acidic conditions (pH 3), the enzymatic degradation is a much slower process, potentially taking up to 24 hours for near completion. acs.org
Instability of Indol-3-ylmethylisothiocyanate and Subsequent Rearrangements
Following the initial hydrolysis by myrosinase, the unstable aglycone, thiohydroximate-O-sulfonate, spontaneously releases a sulfate (B86663) ion. oregonstate.edu This results in the formation of another highly unstable intermediate, indol-3-ylmethylisothiocyanate. wikipedia.orgebi.ac.ukoregonstate.edu Due to its extreme instability, indol-3-ylmethylisothiocyanate has never been directly detected. wikipedia.orgebi.ac.ukxn--80aabqbqbnift4db.xn--p1ai It rapidly reacts with water, leading to the formation of various breakdown products. wikipedia.orgebi.ac.uk
Formation of Primary Hydrolysis Products: Indole-3-Carbinol (B1674136) and Thiocyanate (B1210189) Ion
The rapid reaction of the unstable indol-3-ylmethylisothiocyanate with water is envisioned to yield indole-3-carbinol (I3C) and a thiocyanate ion. wikipedia.orgebi.ac.ukxn--80aabqbqbnift4db.xn--p1ai These are considered the primary hydrolysis products when isolated glucobrassicin is degraded by myrosinase. wikipedia.orgebi.ac.uk However, in the more complex environment of crushed plant tissue, a multitude of other reaction products can be formed, and I3C is not always the dominant degradation product. wikipedia.orgebi.ac.uk The formation of I3C from glucobrassicin is a key step, as I3C itself is a precursor to a range of other biologically active compounds. oregonstate.eduwikipedia.org
Diversification of Degradation Products through Specifier Proteins
The degradation pathway of glucobrassicin can be further influenced by the presence of specifier proteins, which can direct the reaction towards the formation of nitriles or epithionitriles instead of isothiocyanates. nih.govencyclopedia.pubfrontiersin.org
Nitrile Formation via Nitrile Specifier Proteins (NSP)
Nitrile Specifier Proteins (NSPs) promote the formation of simple nitriles from glucosinolate hydrolysis. frontiersin.orguniprot.orgfrontiersin.org In the case of glucobrassicin, the presence of NSPs, such as NSP1 and NSP5, directs the breakdown towards the formation of indole-3-acetonitrile (B3204565) (IAN). nih.govfrontiersin.orgnih.gov This pathway is a unique trait of plants belonging to the Brassicales order. frontiersin.orgnih.gov NSPs achieve this by catalyzing the conversion of the glucosinolate to its corresponding simple nitrile in the presence of myrosinase, while preventing the formation of epithionitriles or thiocyanates. uniprot.org
Epithionitrile Formation via Epithionitrile Specifier Proteins (ESP)
Epithionitrile Specifier Proteins (ESP) can also shift the outcome of glucobrassicin degradation. nih.govfrontiersin.org In the presence of ESP, the hydrolysis of glucobrassicin can yield indole-3-acetonitrile (IAN). nih.govuniprot.org ESPs mediate the formation of epithionitriles from alkenylglucosinolates, but in the case of glucobrassicin, they promote the production of IAN. uniprot.org This highlights the complex regulatory network that determines the final profile of glucobrassicin degradation products within the plant. nih.govfrontiersin.org
Bioconversion of Indole-3-acetonitrile (IAN) to Indole-3-acetic Acid (IAA)
Indole-3-acetonitrile (IAN), formed through the action of specifier proteins on glucobrassicin, can be further metabolized into the plant hormone indole-3-acetic acid (IAA). nih.govfrontiersin.orgnih.gov This conversion is catalyzed by enzymes called nitrilases, such as NIT2 in Arabidopsis thaliana. frontiersin.orgnih.govresearcher.life The biotransformation of IAN to IAA can also be carried out by certain bacteria, which may possess either a nitrilase or a nitrile hydratase/amidase enzymatic system. researchgate.netresearchgate.net This pathway represents a significant link between glucosinolate metabolism and auxin biosynthesis in plants. nih.govfrontiersin.org
Table of Research Findings on Glucobrassicin Degradation:
| Factor | Condition | Major Products | Reference |
|---|---|---|---|
| Enzyme | Myrosinase | Indole-3-carbinol, Thiocyanate ion | wikipedia.orgebi.ac.ukxn--80aabqbqbnift4db.xn--p1ai |
| pH | Neutral (7.0) | Indole-3-carbinol | acs.orgmdpi.com |
| pH | Acidic (3.0-4.0) | Indole-3-acetonitrile | acs.orgmdpi.com |
| Specifier Protein | Nitrile Specifier Proteins (NSP) | Indole-3-acetonitrile | nih.govfrontiersin.orgnih.gov |
| Specifier Protein | Epithionitrile Specifier Protein (ESP) | Indole-3-acetonitrile | nih.govuniprot.org |
| Further Conversion | Nitrilase | Indole-3-acetic acid (from IAN) | frontiersin.orgnih.govresearcher.life |
Table of Compounds:
| Compound Name | Abbreviation |
|---|---|
| Glucobrassicin | |
| Indol-3-ylmethylisothiocyanate | |
| Indole-3-carbinol | I3C |
| Thiocyanate ion | |
| Indole-3-acetonitrile | IAN |
| Indole-3-acetic acid | IAA |
| Myrosinase | |
| Nitrile Specifier Protein | NSP |
| Epithionitrile Specifier Protein | ESP |
| Nitrilase |
Role of Glucobrassicin Potassium in Plant Interactions and Stress Responses
Adaptation and Acclimation to Abiotic Stress Conditions
Glucobrassicin (B1234704) metabolism is highly responsive to environmental stressors, playing a significant role in how plants adapt to challenging conditions such as drought, extreme temperatures, and salinity. researchgate.net
Glucobrassicin Dynamics under Drought Stress
The response of glucobrassicin to drought stress is complex and can vary depending on the plant species, the severity of the stress, and the specific plant organ. In the model plant Arabidopsis thaliana, drought stress leads to higher concentrations of glucobrassicin in both shoots and roots. frontiersin.orgnih.gov Research suggests that under these conditions, glucobrassicin serves as a source for the plant hormone auxin (indole-3-acetic acid), which is synthesized via the intermediate indole-3-acetonitrile (B3204565) (IAN). frontiersin.orgnih.gov
In contrast, studies on different varieties of Brassica oleracea (which includes broccoli, cauliflower, and kale) show more varied responses. For example, under water stress, the relative amount of glucobrassicin increased in cauliflower (Brassica oleracea var. botrytis) but decreased in broccoli (Brassica oleracea var. italica). mdpi.com This highlights that genetic factors within a species significantly influence the metabolic response to drought. mdpi.com
| Plant Species | Stress Condition | Organ | Observed Change in Glucobrassicin | Source |
|---|---|---|---|---|
| Arabidopsis thaliana | Drought Stress (in vitro) | Shoots and Roots | Content increased compared to control plants. | frontiersin.orgnih.gov |
| Brassica oleracea var. botrytis (Cauliflower) | Water Stress | Not specified | Increased from 14.1% to 24.5% of total indolic glucosinolates. | mdpi.com |
| Brassica oleracea var. italica (Broccoli) | Water Stress | Not specified | Decreased from 18.9% to 13.6% of total indolic glucosinolates. | mdpi.com |
| Brassica rapa ssp. pekinensis (Chinese Cabbage) | Drought Stress | Leaves | Accumulation of 4-methoxyglucobrassicin (B122029) (a derivative) increased significantly. | nih.gov |
Responses to Thermal Stress (Cold and Heat)
Temperature extremes significantly affect glucobrassicin levels, with cold and heat stress often eliciting opposite responses.
Cold Stress: Studies on kale (Brassica oleracea var. acephala) show that exposure to cold temperatures, particularly freezing conditions, leads to a significant increase in indolic glucosinolates, with glucobrassicin being the most abundant. mdpi.comnih.gov This suggests that glucobrassicin plays a protective role against physiological damage at low temperatures. mdpi.com However, this response can be cultivar-dependent. While some kale varieties show increased glucosinolate levels in the cold, a feral-type kale showed a reduction in glucobrassicin. researchgate.netmdpi.comuol.de
Heat Stress: In contrast to cold, prolonged heat stress has been shown to decrease the concentration of glucobrassicin in the leaves of oilseed rape (Brassica napus). nih.govbiorxiv.orgnih.govfrontiersin.org In one study, while aliphatic glucosinolates increased under heat, the level of indolic glucobrassicin was significantly reduced. nih.govbiorxiv.orgnih.gov This differential regulation highlights the distinct metabolic pathways that are activated under different types of thermal stress.
| Plant Species | Stress Type | Temperature | Observed Change in Glucobrassicin | Source |
|---|---|---|---|---|
| Brassica oleracea var. acephala (Kale) | Cold (Freezing) | -8°C | Significantly increased; became the most abundant glucosinolate. | nih.gov |
| Brassica oleracea var. acephala (Kale) | Cold | 12°C | Levels were significantly higher compared to control (20°C). | mdpi.com |
| Brassica oleracea (Feral Kale) | Cold Acclimation | 4°C for 7 days | Reduced by 35%. | researchgate.netmdpi.com |
| Brassica napus (Oilseed Rape) | Heat | 30°C Day / 24°C Night | Content decreased in leaves. | nih.govbiorxiv.orgnih.govfrontiersin.org |
Role in Other Environmental Stress Factors
Glucobrassicin metabolism is also influenced by other abiotic factors, such as soil salinity and nutrient availability.
Salinity: The response to salt stress can be biphasic. Studies on broccoli have reported that exposure to moderate levels of sodium chloride (40 and 80 mM NaCl) caused a decrease in glucobrassicin and other indole (B1671886) glucosinolates. aloki.hu However, a higher concentration (100 mM NaCl) resulted in a slight, though insignificant, increase. aloki.hu In some cases, an increase in indolic glucosinolates like glucobrassicin under salt stress has been observed, suggesting their role in osmotic adjustment. nih.govresearchgate.net
Ecological Significance and Allelopathic Interactions
Glucobrassicin, an indole glucosinolate prevalent in Brassicaceae species, plays a significant role in the plant's interaction with its surrounding environment. Its ecological importance is largely defined by its allelopathic potential, where it and its degradation products influence the growth and development of neighboring plants and microorganisms. This activity is a key factor in plant competition and succession.
Exudation from Roots and Soil Interactions
Plants of the order Capparales, which includes the Brassicaceae family, are capable of exuding a variety of compounds from their roots into the surrounding soil, a zone known as the rhizosphere. google.com It is estimated that a significant portion of the carbon fixed during photosynthesis is released through the roots as exudates. mdpi.com These exudates are a complex mixture of molecules, including specialized secondary metabolites like glucosinolates. mdpi.com
Research has confirmed that glucobrassicin and its derivatives are among the compounds released from the roots of intact, sterile seedlings. frontiersin.org This process can occur continuously as the plant grows. google.com The exudation of these compounds may be a result of passive diffusion from root cells, particularly at the root tip where cell differentiation is incomplete, or from superficial cell damage that occurs during active root development. researchgate.netresearchgate.net
Once released into the soil, these compounds interact with the soil matrix and its biota. The primary ecological function of exuded glucobrassicin is linked to its role as a precursor to biologically active molecules. Upon release and through the action of myrosinase enzymes (also present in plant tissues), glucobrassicin is hydrolyzed into various breakdown products, including indole-3-carbinol (B1674136) (I3C) and indole-3-acetonitrile (IAN). mdpi.comnih.gov These compounds are responsible for the allelopathic and biofumigant effects observed in soils where Brassica plants have grown. agriculturejournals.cz The process of releasing these allelochemicals into the environment is a key mechanism through which Brassica species can modify their immediate soil environment to suppress competitors. usda.gov
Impact on Subsequent Plantings
The release of glucobrassicin and its subsequent breakdown into the soil has a well-documented deleterious effect on subsequent plantings, a phenomenon known as allelopathy. frontiersin.orgusda.gov This chemical interference can inhibit the germination and growth of other plant species, including both weeds and subsequent crops. usda.govnih.gov The residues of Brassica crops left in the field after harvest continue to release these compounds as they decompose, creating a "biofumigant" effect that can suppress soil-borne pathogens and inhibit plant growth. agriculturejournals.cznih.gov
The primary allelochemicals derived from glucobrassicin are its hydrolysis products. Research has shown that these molecules can interfere with fundamental physiological processes in other plants.
Indole-3-carbinol (I3C) has been shown to inhibit root elongation in a dose-dependent manner. nih.gov It is believed to act as an auxin antagonist, interfering with the plant's growth-regulating hormone signaling. nih.gov
Indole-3-acetonitrile (IAN) is another potent breakdown product that can be converted to indole-3-acetic acid (IAA), a powerful plant hormone. mdpi.comfrontiersin.org However, at certain concentrations, indole derivatives can be inhibitory. For instance, some indole compounds have been found to completely inhibit seed germination at concentrations between 400 and 800 μM. frontiersin.org
The allelopathic impact is not uniform across all plant species; some are more susceptible than others to the chemicals released by Brassica plants. usda.gov Studies using aqueous extracts from various Brassica species have demonstrated significant inhibition of germination and seedling development in other plants, such as sunflowers. researchgate.netagriculturejournals.cz The inhibitory effect typically increases with the concentration of the extract, and root growth is often more severely affected than shoot growth. researchgate.netagriculturejournals.cz This allelopathic legacy in the soil is a critical ecological factor that can influence crop rotation strategies and weed management in agricultural systems. researchgate.net
Data Tables
Table 1: Allelopathic Effects of Glucobrassicin Breakdown Products on Plant Growth
This table summarizes research findings on the inhibitory effects of specific compounds derived from the hydrolysis of glucobrassicin.
| Compound | Target Plant/Organism | Observed Effect | Effective Concentration |
| Indole-3-carbinol (I3C) | Arabidopsis thaliana | Dose-dependent inhibition of root elongation. nih.gov | Not specified |
| Indole-3-carbinol (I3C) | Cutaneous melanoma cell lines | Suppresses proliferation. researchgate.net | ~500 μM researchgate.net |
| Indole-3-acetonitrile (IAN) | Paenibacillus alvei (bacterium) | Dramatically decreased heat resistance. nih.gov | 1 mM nih.gov |
| Indole derivative (Compound 24) | Amaranthus tricolor (a weed) | Complete inhibition of seed germination. frontiersin.org | 400-800 μM frontiersin.org |
Table 2: Inhibitory Effect of Aqueous Brassica spp. Extracts on Sunflower Seedlings
This table presents data from a study on the allelopathic effects of extracts from different Brassica species on the growth of sunflower seedlings. The data shows the percentage of inhibition compared to a control (distilled water).
| Brassica Species Extract (40% Concentration) | Inhibition of Root Length (%) | Inhibition of Hypocotyl Length (%) | Inhibition of Seedling Dry Weight (%) |
| Brassica napus | 78.9 | 63.8 | 68.6 |
| Brassica rapa | 74.3 | 59.5 | 64.9 |
| Brassica juncea | 82.6 | 70.1 | 74.3 |
| Data derived from studies on the allelopathic effects of Brassica extracts. researchgate.netagriculturejournals.cz |
Molecular and Genetic Regulation of Glucobrassicin Potassium Biosynthesis and Accumulation
Identification and Characterization of Biosynthetic Genes
The pathway for glucobrassicin (B1234704) biosynthesis from the amino acid tryptophan involves several key enzymatic steps, each catalyzed by specific gene products. These include cytochrome P450 monooxygenases, sulfotransferases, a C-S lyase, and methyltransferases, which together form and modify the core glucosinolate structure.
Cytochrome P450 monooxygenases are crucial for the initial and subsequent modification steps in the glucobrassicin pathway.
CYP79B2 and CYP79B3 : These two enzymes are pivotal in the first committed step of indolic glucosinolate biosynthesis. They convert tryptophan to indole-3-acetaldoxime (IAOx). oup.comnih.govnih.gov The functional redundancy of CYP79B2 and CYP79B3 is evident, as double mutants (cyp79B2 cyp79B3) exhibit significant developmental defects and reduced indole-3-acetic acid (IAA) levels, highlighting the role of IAOx as a precursor to both indolic glucosinolates and the auxin IAA. nih.gov Overexpression of CYP79B2 or CYP79B3 can lead to an IAA overproduction phenotype, but when co-expressed with CYP83B1, the metabolic flux is successfully channeled into indolic glucosinolate production. nih.gov
CYP83B1 : This enzyme acts on indole-3-acetaldoxime, a critical branch point metabolite. oup.comnih.gov Its function is essential for channeling IAOx into the glucosinolate pathway rather than the auxin biosynthesis pathway. nih.gov The importance of CYP83B1 is demonstrated in metabolic engineering efforts where its co-expression with CYP79B2 and/or CYP79B3 in Chinese cabbage led to the successful regeneration of plants with higher levels of glucobrassicin. nih.gov
CYP81F2 and CYP81F4 : These enzymes are involved in the secondary modification of the parent indol-3-ylmethylglucosinolate (I3M), the direct precursor to glucobrassicin. The CYP81F subfamily of cytochrome P450s is responsible for hydroxylating the indole (B1671886) ring at either the 4-position or the 1-position. mdpi.comnih.gov Specifically, CYP81F2 is known to be responsible for the production of 4-hydroxyindol-3-ylmethylglucosinolate (4OH-I3M). mdpi.com These hydroxylated intermediates can then be further modified, leading to a diversification of indolic glucosinolate profiles.
Table 1: Function of Cytochrome P450 Monooxygenases in Glucobrassicin Biosynthesis
| Gene | Enzyme Family | Function in Pathway | Substrate | Product |
| CYP79B2 / CYP79B3 | Cytochrome P450 | Core Biosynthesis | Tryptophan | Indole-3-acetaldoxime (IAOx) |
| CYP83B1 | Cytochrome P450 | Core Biosynthesis | Indole-3-acetaldoxime (IAOx) | Intermediate for glucosinolate core structure |
| CYP81F2 / CYP81F4 | Cytochrome P450 | Side-Chain Modification | Indol-3-ylmethylglucosinolate (I3M) | Hydroxylated I3M (e.g., 4OH-I3M) |
Sulfotransferases (SOTs) catalyze the final step in the formation of the glucosinolate core structure: the sulfation of desulfoglucosinolates using 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as a sulfur donor. nih.govnih.govresearchgate.net
SOT16 (AtST5a) : This specific sulfotransferase is crucial for the biosynthesis of indolic glucosinolates. Research has shown that AtST5a, encoded by the CORI-7 gene, preferentially sulfates tryptophan-derived desulfoglucosinolates. nih.gov Its expression is induced by wounding and signaling molecules like octadecanoids and ethylene (B1197577). nih.gov Treatment of Arabidopsis thaliana with coronatine, a structural analog of octadecanoid signaling molecules, led to increased levels of glucobrassicin and neoglucobrassicin (B1238046), suggesting that AtST5a is the primary sulfotransferase for tryptophan-derived glucosinolates in vivo. nih.gov
ST5b : In contrast to ST5a, AtST5b and its homolog AtST5c show a clear preference for long-chain desulfoglucosinolates derived from methionine, which are precursors to aliphatic glucosinolates. nih.gov This substrate preference indicates a specialization among sulfotransferase family members for different glucosinolate classes.
Table 2: Substrate Preference of Desulfoglucosinolate Sulfotransferases
| Enzyme | Primary Substrate Class | Example Precursors |
| SOT16 / ST5a | Tryptophan-derived (Indolic) | desulfo-Glucobrassicin |
| ST5b / ST5c | Methionine-derived (Aliphatic) | Long-chain desulfoglucosinolates |
The SUPERROOT1 (SUR1) gene encodes a C-S lyase that plays an indispensable role in the glucosinolate biosynthetic pathway. nih.gov The SUR1 enzyme is responsible for forming a thiol group, a critical step in creating the core structure. nih.gov The significance of this gene is highlighted by the phenotype of sur1 mutants, which are entirely devoid of both aliphatic and indolic glucosinolates. nih.gov This demonstrates that the function of SUR1 is not redundant within the Arabidopsis genome and that it is a single-gene family essential for the production of all glucosinolates. nih.gov The absence of glucosinolates in sur1 mutants leads to the accumulation of upstream intermediates like indole-3-acetaldoxime, which is then shunted into the auxin pathway, causing a "high-auxin" phenotype characterized by increased root growth. nih.gov
Following the hydroxylation of the indole ring by CYP81F enzymes, methyltransferases can further modify the glucosinolate structure. The Indole Glucosinolate O-Methyltransferase (IGMT) family of enzymes catalyzes the conversion of hydroxy-intermediates to methoxylated products. nih.govresearchgate.net
IGMT1 : This enzyme, along with the closely related IGMT2, is responsible for converting 4-hydroxyindol-3-ylmethylglucosinolate (4OHI3M) into 4-methoxyindol-3-ylmethylglucosinolate (4MOI3M). mdpi.comnih.gov These methylation reactions contribute to the structural diversity of indolic glucosinolates, which is important for fine-tuning the plant's defense responses. nih.gov The Arabidopsis genome contains a cluster of four tandemly duplicated IGMT genes (IGMT1-4) and a more distantly related IGMT5, each with specific roles in the methylation of different hydroxylated indolic glucosinolates. nih.govnih.govresearchgate.net
Transcriptional Regulation by MYB Transcription Factors
The expression of glucosinolate biosynthetic genes is tightly controlled by a network of R2R3-MYB transcription factors. These proteins bind to the promoter regions of the biosynthetic genes, activating their transcription and thereby controlling the production of different classes of glucosinolates in response to developmental and environmental cues.
While several MYB factors regulate glucosinolate biosynthesis, a specific subset is primarily responsible for either the aliphatic or the indolic classes.
MYB34, MYB51, and MYB122 : These three transcription factors are the principal positive regulators of indolic glucosinolate (IG) biosynthesis. nih.govmdpi.com They act indispensably to control the production of glucobrassicin and related compounds. nih.gov A triple knockout mutant (myb34 myb51 myb122) is completely devoid of IGs, confirming their essential collective role. nih.gov These factors regulate the expression of key biosynthetic genes, including CYP79B2, CYP79B3, and CYP83B1. oup.commdpi.com
MYB51 (HIG1) is the central regulator of IG synthesis in shoots and in response to salicylic (B10762653) acid and ethylene signaling. nih.govmpg.denih.gov
MYB34 (ATR1) predominantly controls IG biosynthesis in the roots and is the key regulator under abscisic acid and jasmonate signaling. oup.comnih.gov
MYB122 plays an accessory or minor role, often supporting the functions of MYB34 and MYB51. nih.govnih.gov
MYB28 and MYB29 : In contrast to the regulators above, MYB28 and MYB29 are established as the primary positive regulators of aliphatic glucosinolate biosynthesis. pnas.orgnih.govoup.com MYB28 is considered the master regulator for the basal production of aliphatic glucosinolates, while MYB29 plays an important, accessory role, particularly in the induction of the pathway by methyl jasmonate. pnas.orgnih.gov A double mutant (myb28 myb29) is nearly completely deficient in aliphatic glucosinolates. nih.govresearchgate.net Current research defines their function as specific to the control of methionine-derived glucosinolates, not the tryptophan-derived indolic glucosinolates like glucobrassicin. mdpi.compnas.orgnih.gov
Table 3: Primary Regulatory Roles of MYB Transcription Factors in Glucosinolate Biosynthesis
| Transcription Factor | Glucosinolate Class Regulated | Primary Location / Condition of Activity |
| MYB34 | Indolic | Roots; Abscisic acid & Jasmonate signaling |
| MYB51 | Indolic | Shoots; Salicylic acid & Ethylene signaling |
| MYB122 | Indolic | Accessory role in shoots and roots |
| MYB28 | Aliphatic | Master regulator, basal synthesis |
| MYB29 | Aliphatic | Accessory role; Jasmonate signaling |
Hormonal Modulation of Glucobrassicin Pathways
The biosynthesis and accumulation of glucobrassicin, an indole glucosinolate, are intricately regulated by a network of plant hormones. These phytohormones act as signaling molecules that can induce or suppress the expression of genes involved in the glucobrassicin biosynthetic pathway, thereby modulating its levels in response to various developmental and environmental cues.
Role of Jasmonates (JA) in Induction
Jasmonates, including jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-established inducers of glucosinolate biosynthesis, particularly the indole glucosinolates like glucobrassicin. nih.gov This induction is a key component of plant defense responses against herbivores and pathogens.
Application of exogenous JA or MeJA has been shown to significantly increase the accumulation of glucobrassicin in various Brassica species. For instance, MeJA treatment of broccoli (Brassica oleracea var. italica) led to a notable increase in glucobrassicin levels. nih.govillinois.edu Similarly, in cabbage (Brassica oleracea var. capitata) and kale, MeJA treatment resulted in a strikingly higher accumulation of glucobrassicin compared to control plants. mdpi.com The induction of glucobrassicin by jasmonates is mediated through the upregulation of key biosynthetic genes. The transcription factor MYC2, a central regulator in the JA signaling pathway, is known to promote JA-induced indole glucosinolate biosynthesis by positively regulating the transcription factor MYB34. mdpi.com Studies have shown that higher expression of genes such as CYP81F1, CYP81F4, and ST5a is associated with increased glucobrassicin accumulation following MeJA treatment. mdpi.com
The synergistic effect of jasmonic acid and glucose in modulating glucosinolate accumulation has also been observed in Arabidopsis thaliana. nih.gov The combination of JA and glucose significantly enhanced the accumulation of both indolic and aliphatic glucosinolates compared to treatment with either substance alone. nih.gov This suggests a complex interplay between hormone signaling and metabolic status in regulating glucobrassicin biosynthesis.
Influence of Salicylic Acid (SA)
Salicylic acid (SA) is another crucial phytohormone involved in plant defense, primarily against biotrophic pathogens. Its influence on glucosinolate biosynthesis, including glucobrassicin, is more complex and can be species- or even subspecies-dependent. mdpi.com
In some instances, exogenous application of SA has been shown to enhance the accumulation of certain glucosinolates. For example, in cabbage leaves, SA treatment led to an increased accumulation of the indolic neoglucobrassicin. mdpi.com However, the effect of SA on glucobrassicin itself can be less pronounced or variable compared to the induction by jasmonates. nih.gov Research on oilseed rape (Brassica napus) demonstrated that a salicylic acid soil drench increased the concentration of glucosinolates in the leaves, with the intensity of this induction depending on the SA concentration and leaf age. researchgate.net
The interaction between SA and JA signaling pathways is often antagonistic, which can lead to complex regulatory outcomes for glucobrassicin biosynthesis. The balance between these two hormonal pathways is critical in fine-tuning the plant's defense response and, consequently, the profile of secondary metabolites like glucobrassicin.
Regulation by Brassinosteroids (BR)
Brassinosteroids (BRs) are a class of steroid phytohormones that regulate a wide array of physiological processes, including plant growth, development, and stress responses. frontiersin.org Recent research has uncovered a role for BRs in the regulation of glucosinolate biosynthesis.
Studies in Arabidopsis thaliana have shown that BRs can modulate glucosinolate profiles. consensus.app Specifically, lower levels of glucobrassicin were observed in the brassinosteroid-insensitive mutant bri1-5. consensus.app This suggests a positive regulatory role for BR signaling in glucobrassicin accumulation. The application of brassinolide (B613842) (BL), the most active brassinosteroid, has been found to influence the expression of glucosinolate biosynthetic genes. consensus.app
The interplay between BRs and other signaling molecules, such as glucose, can also affect glucosinolate pathways. There is evidence of extensive overlap between BR- and glucose-regulated gene expression, which could have implications for the energy-dependent biosynthesis of secondary metabolites like glucobrassicin. nih.gov
Intersections with Auxin Homeostasis Pathways
The biosynthetic pathway of glucobrassicin is closely linked to auxin homeostasis, primarily through shared precursors. Indole-3-acetaldoxime (IAOx) is a key metabolic branch-point intermediate for the biosynthesis of both indole glucosinolates, including glucobrassicin, and the primary auxin, indole-3-acetic acid (IAA). nih.govnih.gov
Mutations in genes involved in the conversion of IAOx to indole glucosinolates can lead to an accumulation of IAOx, which is then shunted towards the synthesis of IAA, resulting in high-auxin phenotypes. nih.gov This demonstrates a direct metabolic link and a regulatory balance between the two pathways. For example, the sur1 mutant in Arabidopsis, which is deficient in a C-S lyase involved in glucosinolate biosynthesis, exhibits characteristics of auxin overproduction. nih.govwikipedia.org
Furthermore, the breakdown of glucobrassicin can also contribute to auxin synthesis. One of the hydrolysis products of glucobrassicin is indole-3-acetonitrile (B3204565) (IAN), which can be converted to IAA by nitrilase enzymes. nih.govnih.gov This pathway provides an additional route for auxin production, particularly under specific conditions such as drought stress. nih.govresearchgate.net The application of low concentrations of auxins, such as indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA), has been shown to increase the accumulation of glucosinolates in hairy root cultures of broccoli. asianpubs.org
Organ-Specific and Developmental Regulation of Glucobrassicin Content
The concentration and composition of glucobrassicin are not uniform throughout the plant but vary significantly between different organs and developmental stages. This differential accumulation reflects the specific physiological roles and defense needs of various tissues at different times.
In general, glucosinolate levels, including glucobrassicin, tend to be highest in seeds and young seedlings, providing protection during the vulnerable early stages of development. koreascience.krmdpi.com As the plant matures, the total glucosinolate content often decreases. For instance, in Chinese cabbage (Brassica rapa ssp. pekinensis), the total glucosinolate content was found to decrease significantly during both the seedling and growth stages. koreascience.kr While the levels of major aliphatic glucosinolates tended to decrease sharply, the levels of indolic glucosinolates like glucobrassicin and 4-methoxyglucobrassicin (B122029) generally increased at the beginning of the growth stages. koreascience.kr
A study on 111 radish accessions found that the total glucosinolate level was higher in seeds compared to sprouts, taproots, and leaves. acs.org In broccoli, glucobrassicin was identified as one of the notable glucosinolates, with its content varying by cultivar and developmental stage. researchgate.net Research on kale (Brassica oleracea var. acephala) also demonstrated that the amounts of glucosinolates, including glucobrassicin, change during development, with different accumulation patterns observed in different varieties. hst-j.org
The distribution of glucosinolates can also vary within a single organ. For example, in kimchi cabbage, higher glucosinolate content was observed in the proximal half and white sections of the leaves, as well as in the middle layers of the leaves. nih.gov This spatial distribution may be related to optimizing defense strategies against herbivores.
Genetic Variation and Breeding Implications for Glucobrassicin Profiles
Significant genetic variation exists for glucosinolate profiles, including the content of glucobrassicin, both between and within Brassica species. core.ac.ukwur.nlresearchgate.net This natural variation provides a valuable resource for breeding programs aimed at enhancing the levels of desirable glucosinolates for improved nutritional value or pest resistance.
Studies on Brassica rapa have revealed substantial variation in total glucosinolate content among different accessions, with vegetable turnip leaves showing the highest amounts. wur.nlresearchgate.net While aliphatic glucosinolates are often predominant in B. rapa, indolyl glucosinolates, including glucobrassicin, are also present, and their concentrations vary among different varieties. core.ac.ukwur.nlresearchgate.net Similarly, a study of 146 cabbage genotypes identified glucobrassicin as the most dominant glucosinolate, with its content ranging from 0.79 to 13.14 µmol/g. mdpi.comnih.gov
The genetic basis for this variation is being unraveled through quantitative trait locus (QTL) analysis and candidate gene studies. For example, genes from the CYP81F family are known to be involved in the modification of indole glucosinolates. nih.gov A candidate gene, RsCYP81F2.3, was identified in radish as encoding an enzyme that catalyzes the conversion of glucobrassicin to 4-hydroxyglucobrassicin (B1195005). acs.org Identifying and characterizing such genes is crucial for developing molecular markers that can be used in marker-assisted selection to breed for specific glucosinolate profiles.
Breeding efforts can be targeted towards increasing glucobrassicin content for its potential health-promoting properties or for enhancing plant defense. nih.govresearchgate.net Genotypes with relatively high contents of glucobrassicin and other beneficial glucosinolates are valuable candidates for future breeding programs. nih.gov Understanding the genetic control of glucosinolate biosynthesis allows for the targeted improvement of Brassica crops through conventional breeding or genetic modification. wur.nlresearchgate.net
Interactive Data Table: Hormonal Effects on Glucobrassicin Accumulation
| Hormone | Plant Species | Observed Effect on Glucobrassicin | Key Genes Involved | Reference |
|---|---|---|---|---|
| Jasmonates (JA/MeJA) | Broccoli, Cabbage, Kale | Significant increase in accumulation | CYP81F1, CYP81F4, ST5a, MYB34, MYC2 | nih.govillinois.edumdpi.commdpi.com |
| Salicylic Acid (SA) | Cabbage, Oilseed Rape | Variable; can increase related indole glucosinolates | - | mdpi.comresearchgate.net |
| Brassinosteroids (BR) | Arabidopsis thaliana | Positive regulation; lower levels in insensitive mutants | - | consensus.app |
| Auxins (IAA, IBA) | Broccoli (hairy root culture) | Increased accumulation at low concentrations | - | asianpubs.org |
Interactive Data Table: Glucobrassicin Content in Different Brassica Species and Varieties
| Species | Variety/Accession | Organ | Glucobrassicin Content (µmol/g DW, unless noted) | Reference |
|---|---|---|---|---|
| Brassica oleracea var. capitata (Cabbage) | 146 genotypes (average) | Head | 3.91 (range: 0.79 to 13.14) | nih.gov |
| Brassica rapa | Vegetable Turnip | Leaves | Relatively high total glucosinolates | wur.nlresearchgate.net |
| Brassica rapa ssp. pekinensis (Chinese Cabbage) | - | - | Levels increase at the beginning of growth stages | koreascience.kr |
| Raphanus sativus (Radish) | 111 accessions | Seeds, Sprouts, Taproots, Leaves | Higher total glucosinolates in seeds | acs.org |
Advanced Analytical Methodologies for Glucobrassicin Potassium Research in Plant Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography serves as the cornerstone for Glucobrassicin (B1234704) analysis, providing the essential separation required to distinguish it from other glucosinolates and interfering plant metabolites. The choice of technique depends on the research objective, whether it is precise quantification, structural confirmation, or analysis of breakdown products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely established method for the routine quantification of glucosinolates, including Glucobrassicin. The standard protocol involves the analysis of desulfated glucosinolates to achieve superior chromatographic separation and peak symmetry.
The process begins with an extraction of glucosinolates from the plant material using a boiling aqueous alcohol solution (e.g., 70% methanol) to deactivate the endogenous myrosinase enzyme, which would otherwise hydrolyze the target compound. The crude extract is then purified, often using an ion-exchange solid-phase extraction (SPE) step (e.g., DEAE-Sephadex A-25). The bound glucosinolates are then treated on-column with a purified sulfatase enzyme, which cleaves the sulfate (B86663) moiety to yield desulfo-glucosinolates. These neutral compounds are then eluted and analyzed.
Separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is performed using a UV-Vis detector, commonly at a wavelength of 229 nm, which is characteristic for the thiohydroximate-O-sulfonate structure of desulfo-glucosinolates. Quantification is based on a calibration curve generated from a purified desulfo-Glucobrassicin standard and applying a response factor to account for variations in UV absorption among different glucosinolates.
| Parameter | Condition/Value | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and separation for desulfo-glucosinolates. |
| Mobile Phase A | Ultrapure Water | The primary aqueous solvent in reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute compounds from the column. |
| Gradient Program | e.g., 1% to 25% B over 30 minutes | Allows for the sequential elution of glucosinolates with varying polarities, ensuring resolution of Glucobrassicin. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, balancing analysis time and separation efficiency. |
| Detection Wavelength | 229 nm | Optimal UV absorbance wavelength for desulfated glucosinolates. |
| Sample Preparation | Enzymatic desulfation with sulfatase | Improves chromatographic peak shape, resolution, and simplifies the chromatogram. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QqQ(LIT)-MS/MS)
For enhanced sensitivity and unequivocal identification, HPLC is coupled to mass spectrometry (LC-MS). This hyphenated technique is particularly powerful for analyzing intact glucosinolates without the need for desulfation, and for quantifying trace levels of Glucobrassicin in highly complex samples.
Electrospray ionization (ESI) is the preferred ionization source, typically operated in negative ion mode, as Glucobrassicin readily forms a deprotonated molecule [M-H]⁻ with a mass-to-charge ratio (m/z) of 447.1.
For precise quantification, a triple quadrupole (QqQ) mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. In this setup, the first quadrupole (Q1) is set to select the precursor ion of Glucobrassicin (m/z 447.1). This ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to select a specific, characteristic fragment ion. Common transitions for Glucobrassicin include the loss of the sulfate group (m/z 447.1 → 367.1) or fragmentation to the sulfate ion itself (m/z 447.1 → 97.0). This high specificity eliminates interferences from co-eluting compounds, resulting in a very low limit of detection and quantification.
Hybrid instruments like the quadrupole-linear ion trap (QqQ(LIT)-MS/MS) offer further advantages. They can perform highly sensitive MRM scans for quantification and then switch to an enhanced product ion (EPI) scan within the same run. The EPI scan traps and fragments the precursor ion to generate a full fragment spectrum, which serves as a molecular fingerprint for definitive structural confirmation.
| Compound | Ionization Mode | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| Glucobrassicin | ESI Negative | 447.1 | 97.0 ([SO₄H]⁻) | -45 | Quantification (high abundance fragment) |
| Glucobrassicin | ESI Negative | 447.1 | 259.0 ([M-H-SO₃-C₆H₁₀O₅]⁻) | -28 | Confirmation (structurally significant fragment) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolysis Products
Glucobrassicin, being a non-volatile salt, cannot be analyzed directly by Gas Chromatography (GC). However, GC-MS is an invaluable tool for identifying and quantifying the volatile products formed from its enzymatic hydrolysis by myrosinase. This approach provides indirect evidence of Glucobrassicin's presence and is crucial for studying the biological activity and flavor profile of Brassica vegetables.
When plant tissue is disrupted, myrosinase hydrolyzes Glucobrassicin, releasing an unstable aglycone. This aglycone spontaneously rearranges to form primarily Indole-3-acetonitrile (B3204565). Under certain conditions (e.g., low pH or the presence of specific proteins), other products like Indole-3-carbinol (B1674136) can also be formed.
For GC-MS analysis, these volatile hydrolysis products are extracted from the plant matrix, often using a solvent extraction or headspace solid-phase microextraction (SPME). To improve volatility and thermal stability, the products may be derivatized, for example, by silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized sample is then injected into the GC, where compounds are separated on a capillary column (e.g., DB-5ms). The mass spectrometer, operating in electron ionization (EI) mode, generates characteristic fragmentation patterns that are matched against spectral libraries (e.g., NIST) for positive identification.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers an alternative separation mechanism to HPLC, based on the differential migration of charged species in an electric field. As anions, intact glucosinolates are well-suited for CE analysis. The technique is characterized by its extremely high separation efficiency, short analysis times, and minimal sample and solvent consumption.
In a typical CE method, a fused-silica capillary is filled with a background electrolyte (BGE), such as a borate (B1201080) or phosphate (B84403) buffer at an alkaline pH. A voltage is applied across the capillary, causing the anionic Glucobrassicin to migrate toward the anode. Detection is most commonly achieved with a UV detector integrated into the CE system. Research has demonstrated that CE can successfully resolve Glucobrassicin from its structurally similar analogues, such as 4-hydroxyglucobrassicin (B1195005) and 4-methoxyglucobrassicin (B122029), which can sometimes co-elute in HPLC. The coupling of CE to mass spectrometry (CE-MS) further enhances its power for identification.
Spectroscopic Approaches
While chromatography provides detailed separation and quantification, spectroscopic methods offer a complementary approach, particularly for rapid, non-destructive, and high-throughput screening of large sample sets.
Near-Infrared Spectroscopy (NIRS) for High-Throughput Screening
Near-Infrared Spectroscopy (NIRS) is a rapid and non-destructive technique used to predict the concentration of Glucobrassicin in intact or minimally processed plant material (e.g., ground, dried leaves). NIRS does not measure Glucobrassicin directly. Instead, it measures the absorption of light in the near-infrared region (approx. 800-2500 nm), which corresponds to overtones and combinations of vibrations of chemical bonds (C-H, O-H, N-H) present in the sample.
The utility of NIRS relies on the development of a robust calibration model. This involves:
Reference Analysis: A large and diverse set of plant samples (e.g., 100-300 samples) is collected, representing the full range of expected variation. The precise Glucobrassicin content of each sample is determined using a reference method, typically HPLC-UV.
NIRS Spectra Collection: The NIRS spectrum of each corresponding sample is recorded.
Chemometric Modeling: Sophisticated statistical techniques, most commonly Partial Least Squares (PLS) regression, are used to build a mathematical model that correlates the subtle variations in the NIRS spectra with the known Glucobrassicin concentrations from the reference analysis.
Once validated, this model can be used to predict the Glucobrassicin content of new, unknown samples simply by measuring their NIRS spectrum. This process takes seconds per sample, making it an ideal tool for plant breeding programs aiming to select for high-Glucobrassicin varieties or for quality control in the food industry.
| Parameter | Value | Description |
|---|---|---|
| Reference Method | HPLC-UV | The "gold standard" method used to measure the true concentration for calibration. |
| Number of Calibration Samples | 210 | The number of samples used to build the predictive model. |
| Number of Validation Samples | 70 | An independent set of samples used to test the model's predictive accuracy. |
| Coefficient of Determination (R²) | 0.92 | Indicates that 92% of the variance in Glucobrassicin content is explained by the NIRS model. |
| Root Mean Square Error of Prediction (RMSEP) | 0.18 µmol/g DW | Represents the average error of the model when predicting Glucobrassicin concentration in new samples. |
Nuclear Magnetic Resonance (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of glucosinolates, including glucobrassicin. eurachem.org It provides detailed information about the molecular structure by mapping the chemical environments of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C). eurachem.orgmdpi.com
In the analysis of glucobrassicin, ¹H and ¹³C NMR spectra exhibit characteristic signals that correspond to the distinct parts of the molecule: the indole (B1671886) side chain, the thioglucose moiety, and the sulfated thiohydroximate group. eurachem.orgmdpi.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between different atoms, confirming the complete structure. The identity of glucobrassicin in plant extracts can be definitively confirmed by comparing its NMR data with that of a purified standard or with data reported in the literature. wur.nl
Solid-state NMR is an advanced application of this technique that allows for the analysis of glucosinolates directly in solid plant matrices, such as seeds, without requiring extraction. nih.govnih.govmdpi.com This non-destructive approach is particularly valuable for unstable compounds as it minimizes sample manipulation and preserves the native state of the analyte. nih.govnih.gov
The following tables present typical ¹H and ¹³C NMR chemical shift values for the core structure of glucobrassicin, as observed in deuterium (B1214612) oxide (D₂O), which is a common solvent for NMR analysis of polar compounds like glucosinolates.
Table 1: ¹H-NMR Spectral Data for Glucobrassicin in D₂O
| Atom Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2' | 7.35 | s |
| H-4' | 7.70 | d |
| H-5' | 7.20 | t |
| H-6' | 7.25 | t |
| H-7' | 7.50 | d |
| CH₂ | 4.20 | s |
Data interpreted from spectral images.
Table 2: ¹³C-NMR Spectral Data for Glucobrassicin in D₂O
| Atom Position | Chemical Shift (δ, ppm) |
|---|---|
| C=NOSO₃⁻ | 158.0 |
| C-2' | 125.0 |
| C-3' | 108.0 |
| C-3'a | 128.0 |
| C-4' | 119.5 |
| C-5' | 122.0 |
| C-6' | 120.0 |
| C-7' | 112.0 |
| C-7'a | 137.0 |
| CH₂ | 29.0 |
| C-1'' (Glucose) | 82.0 |
| C-2'' (Glucose) | 72.5 |
| C-3'' (Glucose) | 80.0 |
| C-4'' (Glucose) | 70.0 |
| C-5'' (Glucose) | 81.0 |
Data interpreted from spectral images.
Considerations for Sample Preparation and Matrix Effects
The accurate analysis of glucobrassicin in plant matrices is critically dependent on the sample preparation protocol. A primary challenge is the presence of the endogenous enzyme myrosinase, which is physically separated from glucosinolates in intact plant tissue but becomes active upon tissue disruption, leading to the rapid hydrolysis and degradation of the target analyte. eurachem.orgnih.govmdpi.com Therefore, a crucial first step in any extraction procedure is the immediate and effective inactivation of myrosinase. researchgate.net
Common methods for myrosinase inactivation include flash-freezing the plant material in liquid nitrogen followed by lyophilization (freeze-drying), or by heating. wur.nlnih.govkuleuven.be Heat inactivation is often achieved by boiling the plant sample in water for a short period (e.g., 5 minutes) or by extracting the sample with boiling solvents like 70-80% aqueous methanol or ethanol (B145695) at temperatures around 75-80°C. eurachem.orgnih.govnih.govtandfonline.comacs.org The use of aqueous methanol is a widely adopted and robust method for extracting intact glucosinolates. eurachem.orgacs.org
Following extraction, the crude extract often contains a complex mixture of compounds that can interfere with analysis. This is known as the matrix effect. These co-extracted substances can suppress or enhance the analyte signal in techniques like mass spectrometry, leading to inaccurate quantification. nih.govacs.org To minimize matrix effects, a purification or "clean-up" step is typically employed. A standard method involves passing the extract through a solid-phase extraction (SPE) column containing an anion-exchange resin, such as DEAE-Sephadex. eurachem.orgwur.nl This step selectively retains the anionic glucosinolates while allowing neutral and cationic interfering compounds to be washed away. The purified glucosinolates can then be eluted for analysis.
In some analytical approaches, particularly those using liquid chromatography-mass spectrometry (LC-MS), matrix effects are addressed by using matrix-matched calibration standards or by the addition of a structurally similar internal standard that is not naturally present in the sample. nih.gov
Method Validation and Performance Metrics in Research Contexts
For research findings to be considered reliable and reproducible, the analytical methods used must be thoroughly validated. Method validation demonstrates that a technique is fit for its intended purpose. Key performance metrics are evaluated to establish the method's credibility. eurachem.orgnih.gov
Linearity: This assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, with values >0.99 being desirable. mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. mdpi.comtandfonline.com These are crucial for analyzing trace amounts of glucobrassicin. LOD and LOQ are often defined as the analyte concentration that yields a signal-to-noise ratio of 3 and 10, respectively.
Accuracy: This refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of pure glucobrassicin standard is added (spiked) into a blank plant matrix and then analyzed. The percentage of the standard recovered indicates the accuracy of the method. Recoveries are typically expected to be within a range of 80-120%. nih.govmdpi.com
Precision: This measures the degree of agreement among a series of measurements from the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: repeatability (intra-day precision, measured on the same day) and intermediate precision (inter-day precision, measured on different days). For quantitative bioanalytical methods, RSD values are generally expected to be ≤15%. eurachem.orgmdpi.comnih.gov
The following table summarizes typical performance metrics reported in validated UHPLC-MS/MS methods for the analysis of glucobrassicin in plant matrices.
Table 3: Example of Method Validation Performance Metrics for Glucobrassicin Analysis
| Performance Metric | Typical Value/Range | Reference |
|---|---|---|
| Linearity (R²) | >0.99 | nih.govmdpi.com |
| LOD (nmol/g or µg/g) | 0.001 - 0.2 µg/g | nih.gov |
| LOQ (nmol/g or µg/g) | 0.003 - 0.6 µg/g | nih.gov |
| Accuracy (Recovery %) | 78% - 119% | nih.govmdpi.com |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Glucobrassicin (potassium) |
| Myrosinase |
| Methanol |
| Ethanol |
| Deuterium oxide |
| Acetonitrile |
| Formic acid |
| Trifluoroacetic acid |
| Ammonium formate |
| Sinigrine |
| Gluconasturtiin |
| Phenylethylisothiocyanate (PEITC) |
| Glucoraphanin |
| Glucoiberin |
| Gluconapin |
| 4-methoxyglucobrassicin |
| Neoglucobrassicin (B1238046) |
| 4-hydroxyglucobrassicin |
| Glucoerucin |
| Sinalbin |
Future Perspectives in Glucobrassicin Potassium Research
Elucidating Uncharacterized Molecular Mechanisms in Stress Tolerance
While the role of glucosinolates, including glucobrassicin (B1234704), in plant defense against biotic stressors is well-established, the precise molecular mechanisms governing their function in abiotic stress tolerance remain largely uncharacterized. researchgate.netnih.govnih.gov Future research will need to delve deeper into the signaling pathways and molecular interactions that link glucobrassicin and its derivatives to plant responses to environmental challenges such as drought, salinity, and extreme temperatures. nih.govnih.govaqpingredients.com
Recent studies have indicated that glucosinolates are involved in the plant's response to cold and salt stress, with some populations exhibiting increased resistance correlated with higher glucosinolate content. researchgate.netmdpi.com For instance, under cold conditions, an increase in indolic glucosinolates, including glucobrassicin, has been observed. researchgate.netmdpi.comresearchgate.net Similarly, drought stress experiments with Arabidopsis thaliana have shown higher levels of glucobrassicin in both shoots and roots compared to control plants, suggesting its involvement in water homeostasis. nih.govfrontiersin.org However, the specific signaling cascades triggered by these changes are not yet fully understood. It is known that plant hormones like jasmonic acid (JA) and ethylene (B1197577) (ET), along with reactive oxygen species (ROS), are key signaling molecules that induce the biosynthesis of secondary metabolites, including glucosinolates, in response to stress. nih.gov The interplay between glucobrassicin metabolism and these signaling pathways presents a promising area for future investigation.
Furthermore, the breakdown products of glucobrassicin, such as indole-3-acetonitrile (B3204565) (IAN), can be converted to the auxin indole-3-acetic acid (IAA), providing an additional layer of complexity to its role in stress response and development. nih.govfrontiersin.orgresearchgate.net Elucidating how plants prioritize and regulate these metabolic forks between defense compounds and growth hormones under different stress conditions is a key area for future research. Uncovering these uncharacterized molecular mechanisms will be crucial for a comprehensive understanding of glucobrassicin's function and for harnessing its potential to improve crop resilience.
Advanced Omics Integration (Transcriptomics, Metabolomics) for Systems-Level Understanding
To achieve a holistic understanding of glucobrassicin's role in plant biology, the integration of multiple "omics" technologies is indispensable. Combining transcriptomics (the study of gene expression) and metabolomics (the study of metabolites) allows researchers to connect the genetic regulation of glucobrassicin biosynthesis with the resulting chemical phenotype. nih.govoup.comnih.gov This systems-level approach can reveal complex regulatory networks and metabolic fluxes that would be missed by studying single components in isolation. nih.gov
Several studies have already demonstrated the power of this integrated approach. For example, combined transcriptome and metabolome analyses in broccoli have helped identify genes associated with the formation of different indole (B1671886) glucosinolates, including glucobrassicin, and their hydrolysis products in response to jasmonate treatment. nih.gov Similarly, in Arabidopsis, integrated omics has highlighted the significant role of glucosinolates and other secondary metabolites in the plant's defense response induced by beneficial rhizobacteria. oup.com These studies have shown that changes in the expression of genes involved in the glucosinolate biosynthetic pathway correlate with the accumulation of specific glucosinolates. nih.govoup.com
Future research will likely involve more sophisticated multi-omics approaches, potentially incorporating proteomics (the study of proteins) and genomics (the study of the entire genome) to build comprehensive models of glucobrassicin metabolism. nih.govmednexus.org These models will be invaluable for predicting how genetic and environmental perturbations affect glucobrassicin levels and for identifying key regulatory hubs in the metabolic network. Advanced bioinformatics and computational modeling will be essential for analyzing these large, complex datasets and for generating new hypotheses to be tested experimentally. nih.gov This integrated, systems-level understanding will be critical for the targeted manipulation of glucobrassicin content in crop plants.
Strategies for Targeted Genetic Modification of Glucobrassicin Metabolism in Plants
Advances in genetic engineering technologies, particularly the CRISPR/Cas9 system, have opened up new avenues for the targeted modification of glucobrassicin metabolism in plants. nih.govnih.govfrontiersin.org This powerful gene-editing tool allows for precise changes to the plant's genome, enabling researchers to specifically enhance or reduce the production of glucobrassicin and other related compounds. nih.govfrontiersin.org
One strategy involves the targeted knockout or overexpression of key genes in the glucobrassicin biosynthetic pathway. For instance, transcription factors such as MYB34, MYB51, and MYB122 are known to regulate the production of indole glucosinolates. maxapress.commaxapress.com Modifying the expression of these regulatory genes could lead to significant changes in glucobrassicin levels. maxapress.com Overexpression of biosynthetic genes like CYP79B2, CYP79B3, and CYP83B1, which are crucial for the synthesis of the indole glucosinolate core structure, is another potential approach to increase glucobrassicin content. frontiersin.org Conversely, knocking out these genes could reduce or eliminate glucobrassicin production, which may be desirable in certain contexts.
The development of these genetically modified plants will not only provide valuable tools for basic research into the function of glucobrassicin but also has significant potential for agricultural applications, such as enhancing pest resistance or improving the nutritional value of crops. nih.govmaxapress.com
Table 1: Key Genes Involved in Glucobrassicin Metabolism and their Potential for Genetic Modification
| Gene/Gene Family | Function | Potential Modification Strategy | Expected Outcome on Glucobrassicin Metabolism |
| MYB34, MYB51, MYB122 | Transcription factors regulating indole glucosinolate biosynthesis. maxapress.com | Overexpression or knockout using CRISPR/Cas9. | Increased or decreased glucobrassicin levels. |
| CYP79B2, CYP79B3 | Catalyze the conversion of tryptophan to indole-3-acetaldoxime, the precursor for indole glucosinolates. frontiersin.org | Overexpression to increase precursor supply. | Increased glucobrassicin production. |
| CYP83B1 | Involved in the core structure formation of indole glucosinolates. frontiersin.org | Knockout to block the pathway. | Reduced or eliminated glucobrassicin. |
| CYP81F family | Catalyze the conversion of glucobrassicin to its hydroxylated derivatives. maxapress.com | Targeted modification to alter enzyme activity. | Shift in the profile of glucobrassicin derivatives. |
| IGMT family | O-methyltransferases involved in the modification of glucobrassicin. maxapress.com | Gene editing to control methylation patterns. | Altered composition of glucobrassicin derivatives. |
Investigating the Full Spectrum of Ecological Interactions Mediated by Glucobrassicin
Glucobrassicin and its breakdown products play a significant role in mediating a wide range of ecological interactions, extending beyond simple defense against herbivores. core.ac.ukwur.nl A deeper investigation into this full spectrum of interactions is crucial for understanding the evolutionary pressures that have shaped glucobrassicin metabolism and for predicting the ecological consequences of modifying glucobrassicin levels in crops.
One of the most well-documented roles of glucobrassicin is in plant-insect interactions. It acts as an egg-laying stimulant for specialist insects like the cabbage white butterfly (Pieris rapae). wikipedia.org However, the effects of glucobrassicin are not limited to specialists. Its hydrolysis products can deter feeding by generalist herbivores. wur.nl Future research should focus on how the complex mixture of glucobrassicin and its various derivatives influences the behavior and performance of a wider range of insect herbivores and their natural enemies. nih.gov
Beyond insects, glucobrassicin may also play a role in interactions with other organisms. For example, the release of glucobrassicin breakdown products into the soil could influence the composition and activity of soil microbial communities. There is also evidence to suggest that 4-methoxyglucobrassicin (B122029) can act as a signal molecule in plant defense against bacteria and fungi. wikipedia.org The allelopathic potential of glucobrassicin and its derivatives, where they inhibit the growth of neighboring plants, is another area that warrants further investigation.
Understanding these complex ecological interactions requires a combination of laboratory-based bioassays and field studies in natural populations. core.ac.uk By studying the effects of glucobrassicin in a more realistic ecological context, researchers can gain a more complete picture of its functional significance and the selective forces that maintain its presence in plants.
Understanding the Role of Intact Glucosinolates in Plant Primary Metabolism
While much of the research on glucosinolates has focused on their role as defense compounds that are activated upon tissue damage, there is growing evidence to suggest that intact glucosinolates may also have functions in the primary metabolism of the plant. srce.hragriculturejournals.cz The traditional view of glucosinolates as being metabolically inert until hydrolyzed by myrosinase is being challenged, and future research will likely uncover novel roles for these compounds in healthy, intact plants. srce.hrfrontiersin.org
One hypothesis is that glucosinolates may serve as a storage pool for sulfur and nitrogen, two essential nutrients for plant growth. srce.hragriculturejournals.cz However, the relatively low concentrations of glucosinolates in vegetative tissues compared to the total sulfur content have led some to question the significance of this role. agriculturejournals.cz Further research is needed to clarify the extent to which glucosinolates contribute to nutrient homeostasis.
There are also indications that glucosinolate metabolism is interconnected with hormone signaling pathways beyond the production of auxin from glucobrassicin breakdown. frontiersin.org For example, there is evidence of crosstalk between glucosinolate biosynthesis and pathways involving jasmonic acid, salicylic (B10762653) acid, and brassinosteroids. frontiersin.org This suggests that intact glucosinolates, or the flux through their biosynthetic pathway, may act as signaling molecules that help to coordinate growth and defense responses.
Q & A
Basic Research Questions
Q. What are the most reliable methods to quantify glucobrassicin (potassium) in plant tissues, and how do processing techniques affect its stability?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for glucosinolate quantification, including glucobrassicin. For example, a study on cauliflower compared fresh, steamed, and boiled samples, revealing that thermal processing (steaming/boiling) reduces glucobrassicin levels by 20–40% due to leaching and enzymatic degradation .
- Experimental Design : Include internal standards (e.g., sinigrin) to normalize recovery rates and use triplicate samples to account for biological variability.
Q. How does glucobrassicin (potassium) contribute to plant defense mechanisms, and what experimental models validate its role?
- Methodology : Metabolomic profiling of resistant vs. susceptible plant genotypes can identify glucobrassicin's association with defense responses. For instance, resistant genotypes show upregulated glucobrassicin levels in response to pathogens, validated via LC-MS and bioassays .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to correlate glucobrassicin concentrations with phenotypic resistance metrics.
Advanced Research Questions
Q. What are the primary challenges in identifying glucobrassicin-derived metabolites (e.g., indole-3-carbinol) in human pharmacokinetic studies, and how can these be addressed?
- Methodology : Glucobrassicin hydrolyzes into unstable intermediates (e.g., indole-3-methylisothiocyanate), which spontaneously form indole-3-carbinol (I3C) and 3,3’-diindolylmethane (DIM). Stabilize metabolites using acidified extraction buffers and quantify via isotope dilution assays .
- Data Contradictions : Variability in metabolite yields (e.g., ~20% conversion efficiency of glucobrassicin to I3C) requires normalization to dry weight or tissue-specific myrosinase activity .
Q. How can researchers resolve contradictions in glucobrassicin’s chemopreventive effects observed across in vitro vs. in vivo studies?
- Methodology : Apply causal inference frameworks (e.g., generalized propensity score matching) to control confounding variables like gut microbiota composition, which influences glucobrassicin metabolism. Balance criteria should include covariates such as dietary fiber intake and baseline indole levels .
- Experimental Design : Use gnotobiotic mouse models to isolate microbial contributions to glucobrassicin bioactivity.
Q. What computational tools are effective for annotating unidentified glucobrassicin-related metabolites in untargeted metabolomics workflows?
- Methodology : Leverage platforms like GNPS (Global Natural Products Social Molecular Networking) for spectral matching and in silico fragmentation prediction. A 2022 study reported that 42% of glucosinolate-related metabolites remain unannotated due to spectral library gaps, highlighting the need for collaborative databases .
- Validation : Confirm putative annotations using synthetic standards or stable isotope tracing.
Methodological Guidance for Rigorous Research
Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for studying glucobrassicin’s role in cancer epigenetics?
- Framework :
- Feasible : Assess tissue availability (e.g., cruciferous plant extracts) and analytical capacity (e.g., access to LC-MS).
- Novel : Explore understudied mechanisms, such as glucobrassicin’s impact on histone deacetylase inhibition.
- Ethical : Ensure animal/human studies comply with institutional review boards (IRBs) for dietary intervention trials.
- Relevant : Align with NIH priorities on diet-cancer prevention .
Q. What strategies ensure reproducibility in glucobrassicin quantification across laboratories?
- Best Practices :
- Report dry-weight-normalized data to account for moisture variability .
- Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw spectra in repositories like MetaboLights with persistent identifiers (DOIs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
